2-(5-Chloro-2-iodophenyl)-2-oxoaceticacid
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Overview
Description
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with an oxoacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the iodination of 5-chloro-2-iodophenylmethanol, followed by oxidation to introduce the oxoacetic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms and the oxoacetic acid group allows the compound to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar in structure but lacks the oxoacetic acid group.
5-Chloro-2-iodophenylmethanol: Similar but contains a hydroxyl group instead of the oxoacetic acid group
Uniqueness
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid is unique due to the combination of halogen atoms and the oxoacetic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4ClIO3 |
---|---|
Molecular Weight |
310.47 g/mol |
IUPAC Name |
2-(5-chloro-2-iodophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4ClIO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13) |
InChI Key |
LRKCESUXKUFQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(=O)O)I |
Origin of Product |
United States |
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